![molecular formula C23H26N2O5S B2954617 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide CAS No. 1110947-93-7](/img/structure/B2954617.png)
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups. It includes a phenylethenyl group, a sulfonylamino group, a spiro[1,3-benzodioxole-2,1’-cyclohexane] group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a spirocyclic system. The spiro[1,3-benzodioxole-2,1’-cyclohexane] part of the molecule indicates a spirocyclic compound, which is a compound where two rings share a single atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the sulfonylamino group and the spirocyclic system could make it reactive towards certain reagents .Scientific Research Applications
Synthesis and Transformation of Spirocyclic Compounds
Research has demonstrated various methods for synthesizing spirocyclic compounds, which are central to developing pharmacologically active agents. For instance, the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, formed by reactions of phenylethynyl sulfones with diazocompounds, have been explored to yield compounds with potential antimicrobial activities (Vasin et al., 2014). Similarly, intramolecular cyclization techniques have been developed to create spiro compounds under acidic conditions, providing pathways to novel structures with potential bioactivity (Varlamov et al., 2013).
Antimicrobial Applications
Spirocyclic compounds synthesized from sulfonamide derivatives have shown promising antimicrobial properties. A study by Hafez et al. (2016) introduced spiro compounds with significant antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Catalysis and Organic Synthesis
The research also delves into the catalytic applications of spirocyclic compounds in organic synthesis, such as the enantioselective access to spirocyclic sultams via chiral Rhodium(III)-catalyzed annulations. These studies underscore the importance of spirocyclic compounds in asymmetric synthesis and their role in constructing complex organic molecules with high stereocontrol (Pham & Cramer, 2016).
Novel Synthetic Routes and Bioactivity
Explorations into novel synthetic routes for producing spirocyclic compounds have led to the discovery of structures with potential bioactivity. For example, the synthesis of 3-sulfonyl coumarins through radical sulfonylation offers a new pathway for constructing spiro compounds with potential pharmacological applications (Ren, Zhang, & Zhang, 2018).
properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-22(11-15-24-31(27,28)16-12-18-7-3-1-4-8-18)25-19-9-10-20-21(17-19)30-23(29-20)13-5-2-6-14-23/h1,3-4,7-10,12,16-17,24H,2,5-6,11,13-15H2,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIUGUXTVLQFE-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
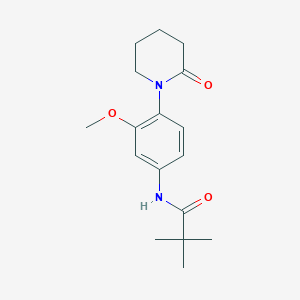
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
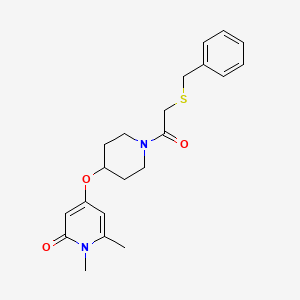
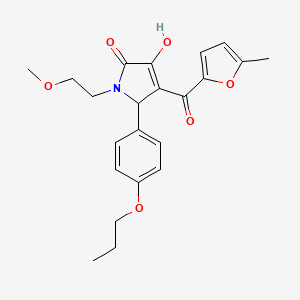
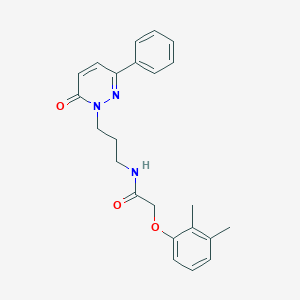
![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)
![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)
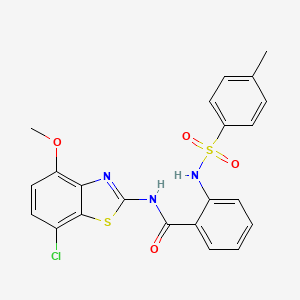
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)
![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)
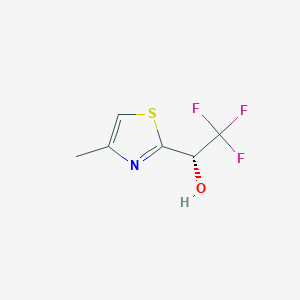
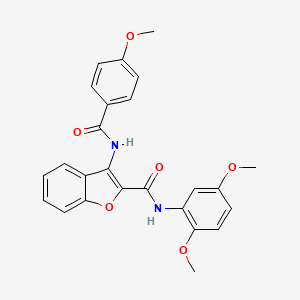
![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)